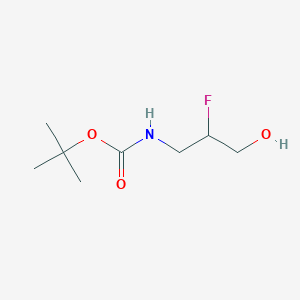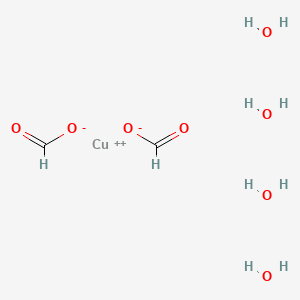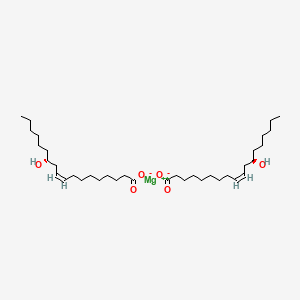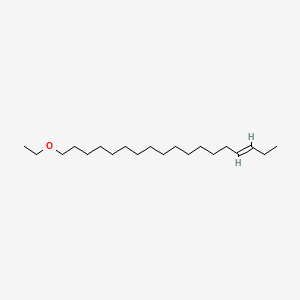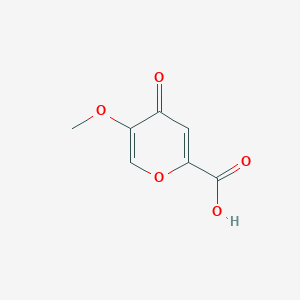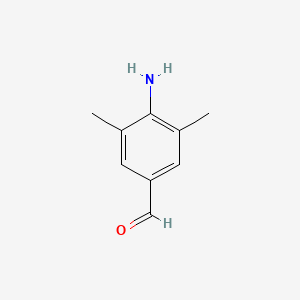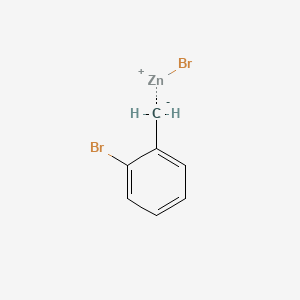
2-Bromobenzylzinc bromide
Vue d'ensemble
Description
2-Bromobenzylzinc bromide (2-BBZB) is an organobromine compound which is used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 75-77°C. 2-BBZB is widely used in the laboratory for a variety of purposes, including the synthesis of a wide range of compounds. It is also used as a catalyst in the preparation of brominated compounds, as well as in the synthesis of polymers, dyes, and pharmaceuticals.
Applications De Recherche Scientifique
-
Physical Chemistry
- Application : 2-Bromobenzylzinc bromide is used in the bromination of alkylbenzenes and alkoxybenzenes in aqueous solution .
- Method : Aqueous free bromine species (e.g., HOBr, BrCl, Br2, BrOCl, Br2O, and H2OBr+) react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects . The relative contributions of these brominating agents to overall bromination rates can be calculated via nonlinear regression analyses of kinetic data collected under a variety of solution conditions, including variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
- Results : The study found that the structure of the substituent has a significant effect on bromination rates .
-
Energy Storage
- Application : 2-Bromobenzylzinc bromide is used in the development of zinc-bromine flow batteries (ZBFBs) .
- Method : ZBFBs are promising candidates for large-scale stationary energy storage application due to their inherent scalability and flexibility, low cost, green, and environmentally friendly characteristics . The development of ZBFBs presents challenges associated with electrodes, separators, electrolyte, as well as their operational chemistry .
- Results : Despite the challenges, ZBFBs have been commercially available for several years in both grid scale and residential energy storage applications .
-
Chemical Synthesis
- Application : 2-Bromobenzylzinc bromide is used in the synthesis of various organic compounds .
- Method : It is often used as a reagent in the preparation of other chemicals . The exact method of application can vary depending on the specific synthesis process .
- Results : The use of 2-Bromobenzylzinc bromide in chemical synthesis can lead to the production of a wide range of organic compounds .
-
Photochemical Reactions
- Application : 2-Bromobenzylzinc bromide is used in photochemical benzylic bromination reactions .
- Method : The reaction involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
-
Material Science
- Application : 2-Bromobenzylzinc bromide is used in the development of new materials .
- Method : The exact method of application can vary depending on the specific material being developed .
- Results : The use of 2-Bromobenzylzinc bromide in material science can lead to the production of a wide range of new materials .
-
Pharmaceutical Industry
- Application : 2-Bromobenzylzinc bromide is used in the synthesis of pharmaceutically relevant building blocks .
- Method : The reaction involves the use of a NaBrO3/HBr bromine generator in continuous flow mode . The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
- Results : The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .
Propriétés
IUPAC Name |
1-bromo-2-methanidylbenzene;bromozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWAMZSHJOIPLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Br.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



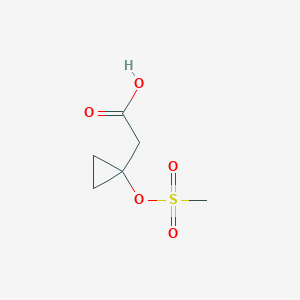

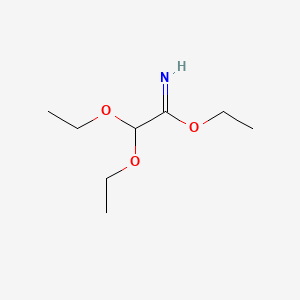
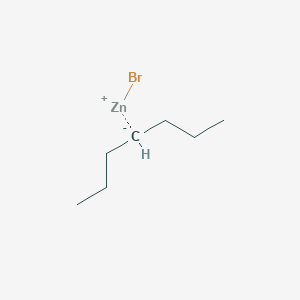
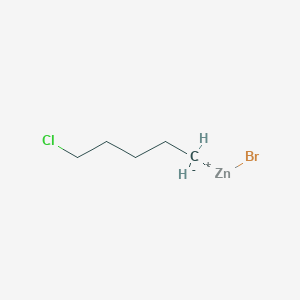
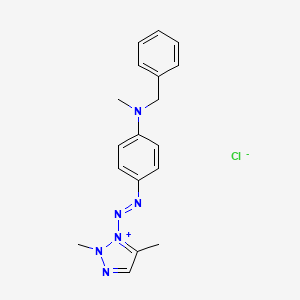
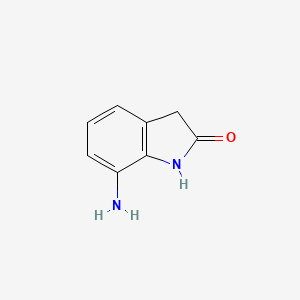
![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)
